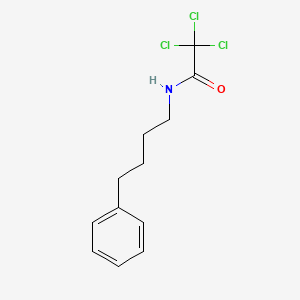![molecular formula C19H28N4O B4733735 N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
Vue d'ensemble
Description
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. P7C3 was discovered through a high-throughput screening of small molecules that could promote neurogenesis, the process of generating new neurons in the brain.
Mécanisme D'action
The exact mechanism of action of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide promotes the survival of new neurons by increasing the production of a protein called nicotinamide adenine dinucleotide (NAD). NAD is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to have several biochemical and physiological effects in animal models. The molecule has been shown to increase the number of new neurons in the brain, improve cognitive function, and protect against neuronal death. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been shown to increase the levels of NAD in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to reach the brain and exert its effects. Another advantage is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. One limitation of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide. One area of interest is the development of more potent analogs of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide that can exert greater neuroprotective effects. Another direction is the investigation of the molecular pathways involved in the neuroprotective effects of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, which could lead to the development of new therapeutic targets for neurodegenerative diseases. Additionally, further studies are needed to assess the safety and efficacy of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in humans.
Applications De Recherche Scientifique
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been studied extensively in animal models to assess its potential therapeutic effects. The molecule has been shown to promote neurogenesis and protect against neuronal death in several different brain regions. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, with promising results.
Propriétés
IUPAC Name |
N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-10-23-17-9-8-15(20-19(24)4-2)13-16(17)21-18(23)14-22-11-6-5-7-12-22/h8-9,13H,3-7,10-12,14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQGKMXPFGUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B4733661.png)

![methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)
![2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4733676.png)

![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![methyl {5-[2-(allyloxy)-5-bromobenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4733680.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4733688.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4733692.png)
![methyl 3-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4733704.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733711.png)


![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)